tert-Butylphenyldichlorosilane
Overview
Description
tert-Butylphenyldichlorosilane: is an organosilicon compound with the molecular formula C16H19ClSi . It is a colorless to light yellow liquid at room temperature and is known for its use as a silylating agent in organic synthesis. The compound is particularly valued for its ability to protect hydroxyl groups during chemical reactions, making it a crucial reagent in the synthesis of various organic molecules.
Mechanism of Action
Target of Action
Tert-Butylphenyldichlorosilane is primarily used as a silylating reagent in organic synthesis . Its primary targets are active hydrogens in silane-based compounds, such as those in hydroxyl, carboxyl, and amino groups .
Mode of Action
The compound interacts with its targets by replacing the active hydrogen in silane-based compounds to form stable intermediates . This process is known as silylation. The intermediates can then undergo further reactions . After these reactions, the silane group is removed through hydrolysis, regenerating the group originally protected by silyl .
Biochemical Pathways
The compound plays a crucial role in the synthesis of specific compounds, particularly in drug synthesis . It’s used in the synthesis of p-benzophenoxazole, a compound with antagonistic activity to thromboxane receptor .
Pharmacokinetics
It’s known that the compound has a boiling point of 126°c and a density of 1106 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of this compound’s action is the protection of active hydrogens in silane-based compounds, allowing for further reactions to occur . This leads to the synthesis of specific compounds, such as p-benzophenoxazole .
Action Environment
This compound is sensitive to moisture, water, and protic solvents . These environmental factors can influence the compound’s action, efficacy, and stability. It’s also worth noting that the compound is classified as dangerous, with hazard statements indicating it can cause severe skin burns and eye damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butylphenyldichlorosilane can be synthesized through the reaction of tert-butyl chloride with diphenylsilane in the presence of a catalyst such as aluminum chloride. The reaction typically occurs in an inert solvent like tetrahydrofuran under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under optimized conditions. The process includes steps such as distillation and purification to obtain the final product with high purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butylphenyldichlorosilane primarily undergoes substitution reactions where the chlorine atoms are replaced by other functional groups. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols and amines, which react with this compound to form silyl ethers and silylamines, respectively.
Oxidation Reactions: this compound can be oxidized using reagents like hydrogen peroxide or peracids to form silanols.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride, leading to the formation of silanes.
Major Products Formed:
Silyl Ethers: Formed from the reaction with alcohols.
Silylamines: Formed from the reaction with amines.
Silanols: Formed from oxidation reactions.
Scientific Research Applications
tert-Butylphenyldichlorosilane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a silylating agent to protect hydroxyl groups during multi-step synthesis processes.
Pharmaceuticals: The compound is employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the preparation of silicon-based materials and coatings.
Surface Modification: this compound is used to modify the surface properties of various substrates, enhancing their chemical resistance and stability.
Comparison with Similar Compounds
tert-Butyldimethylsilyl Chloride: Similar in function but has different steric and electronic properties due to the presence of methyl groups instead of phenyl groups.
tert-Butylchlorodiphenylsilane: Another similar compound with comparable reactivity but different physical properties.
Uniqueness: tert-Butylphenyldichlorosilane is unique due to its combination of tert-butyl and phenyl groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly effective in protecting hydroxyl groups without causing significant steric hindrance, allowing for more efficient and selective reactions in organic synthesis .
Properties
IUPAC Name |
tert-butyl-dichloro-phenylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2Si/c1-10(2,3)13(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXPCSGIIJESOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066277 | |
Record name | Dichloro(1,1-dimethylethyl)phenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17887-41-1 | |
Record name | [Dichloro(1,1-dimethylethyl)silyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17887-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (dichloro(1,1-dimethylethyl)silyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017887411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, [dichloro(1,1-dimethylethyl)silyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichloro(1,1-dimethylethyl)phenylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7066277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro(1,1-dimethylethyl)phenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.017 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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